Pipecuronium Bromide

Beschreibung

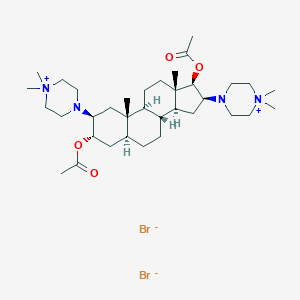

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBOBJCRVVBJF-YTGGZNJNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-58-6 (Parent) | |

| Record name | Pipecuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023478 | |

| Record name | Pipecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52212-02-9 | |

| Record name | Pipecuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

molecular formula and weight of pipecuronium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent with a steroidal structure. It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This technical guide provides a comprehensive overview of the molecular and chemical properties of pipecuronium bromide, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Molecular Properties

This compound is a bisquaternary aminosteroid (B1218566) derivative. Its chemical structure is integral to its function as a neuromuscular blocking agent.

| Property | Value | Source |

| Molecular Formula | C35H62Br2N4O4 | [1][2][3][4] |

| Molecular Weight | 762.7 g/mol | [1] |

| CAS Number | 52212-02-9 | |

| Appearance | White to Off-White Solid | |

| Solubility | Water: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM) |

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the action of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the depolarization of the muscle cell membrane that is necessary for muscle contraction. This competitive antagonism leads to muscle relaxation. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound are determined by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Source |

| Plasma Clearance | 2.96 ± 1.05 mL/min/kg | Healthy Adults | |

| 2.61 ± 1.16 mL/min/kg | Patients with Cirrhosis | ||

| Terminal Elimination Half-life | 111 ± 46 min | Healthy Adults | |

| 143 ± 25 min | Patients with Cirrhosis | ||

| Volume of Distribution (steady state) | 350 ± 81 mL/kg | Healthy Adults | |

| 452 ± 222 mL/kg | Patients with Cirrhosis |

Pharmacodynamic Parameters

| Parameter | Value | Anesthetic Conditions | Source |

| ED95 | 44.6 µg/kg | Nitrous oxide and isoflurane | |

| 46.9 µg/kg | Nitrous oxide and halothane | ||

| 48.7 µg/kg | Droperidol (B1670952) and fentanyl | ||

| 35.12 µg/kg | Balanced anesthesia (elderly) | ||

| Onset of Action (90% twitch suppression) | 2.6 ± 0.8 min (70 µg/kg) | Thiopental, fentanyl, N2O/O2 | |

| 2.0 ± 0.6 min (85 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||

| 2.1 ± 0.6 min (100 µg/kg) | Thiopental, fentanyl, N2O/O2 | ||

| Clinical Duration (to 25% twitch recovery) | 167 ± 41 min | Healthy Adults | |

| 165 ± 48 min | Patients with Cirrhosis |

Experimental Protocols

Determination of this compound Plasma Concentration by High-Pressure Liquid Chromatography (HPLC)

This protocol outlines the general steps for quantifying this compound in plasma samples.

Note: Specific parameters such as the exact mobile phase composition, flow rate, column temperature, and detector wavelength need to be optimized and validated for each laboratory setting.

In Vivo Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of this compound are typically assessed by monitoring the evoked muscle response to nerve stimulation.

Experimental Setup:

-

Patient/Animal Preparation: Anesthetize the subject according to the study protocol.

-

Nerve Stimulation: Place stimulating electrodes over a peripheral nerve, commonly the ulnar nerve at the wrist.

-

Muscle Response Measurement: Attach a force or acceleration transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical or electromyographic response.

-

Stimulation Protocol: The most common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

-

Data Acquisition: Record the twitch responses. The degree of neuromuscular blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).

Conclusion

This compound is a well-characterized neuromuscular blocking agent with predictable pharmacokinetic and pharmacodynamic profiles. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The experimental protocols described in this guide provide a framework for the continued investigation and understanding of this and similar compounds in both preclinical and clinical research settings. For drug development professionals, a thorough understanding of these technical aspects is crucial for the design of new neuromuscular blocking agents with improved safety and efficacy profiles.

References

- 1. Dose-response relation and time course of action of this compound in humans anesthetized with nitrous oxide and isoflurane, halothane, or droperidol and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical evaluation of different doses of this compound during nitrous-oxide-fentanyl anaesthesia in adult surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparative pharmacokinetics of this compound, pancuronium bromide and vecuronium bromide in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review of pipecuronium bromide studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid (B1218566) class.[1][2] It is utilized in anesthesia to induce skeletal muscle relaxation, facilitating endotracheal intubation and optimizing surgical conditions.[2] Marketed under trade names such as Arduan and Pycuron, pipecuronium bromide is recognized for its potent neuromuscular blocking effects and favorable cardiovascular safety profile.[1][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This competitive inhibition leads to muscle relaxation and paralysis. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal. The neuromuscular blockade induced by pipecuronium is dose-dependent and can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.

Figure 1: Mechanism of action of this compound at the neuromuscular junction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies, generally fitting a two-compartment open model.

Absorption and Distribution

Administered intravenously, pipecuronium has a rapid onset of action. The volume of distribution at a steady state is approximately 350 +/- 81 mL/kg in patients with normal liver function and 452 +/- 222 mL/kg in patients with cirrhosis. The central compartment volume does not significantly differ between these patient groups.

Metabolism and Excretion

Pipecuronium is primarily eliminated unchanged through the kidneys. Approximately 40% of the drug is excreted in the urine within 24 hours. A smaller portion is metabolized in the liver to 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites. In patients with normal renal function, about 56% of the administered dose is recovered in the urine within 24 hours, with approximately 25% of that being the 3-desacetyl pipecuronium metabolite. Biliary excretion appears to be a minor elimination pathway, accounting for only about 2% of the drug's removal in 24 hours.

Half-Life

The elimination half-life of this compound is reported to be between 44 and 137 minutes in humans. One study found the terminal elimination half-life to be 111 +/- 46 minutes in control patients and 143 +/- 25 minutes in patients with cirrhosis. Another study reported a longer terminal phase half-life of 161 minutes.

Pharmacodynamics

The neuromuscular blocking effects of pipecuronium are dose-dependent and influenced by the anesthetic technique used.

Onset and Duration of Action

The onset of action for pipecuronium is typically within 3 to 5 minutes. The time to onset of maximum block with a 45 micrograms/kg dose can vary from 3.5 to 5.7 minutes. A higher dose of 70 micrograms/kg results in a faster onset of complete block, averaging 2.5 minutes. The clinical duration of action is long, lasting from 45 to 90 minutes depending on the dose. For a 45 micrograms/kg dose, the time to 25% recovery ranges from 41 to 54 minutes, with a recovery index (25% to 75% recovery) of about 29 minutes. A 70 micrograms/kg dose can extend the duration to 25% recovery to 95 minutes.

Potency

The potency of pipecuronium is influenced by the type of anesthesia used. Under balanced anesthesia, the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) is approximately 35.1 µg/kg. With enflurane (B1671288) anesthesia, the potency is increased, with an ED95 of 23.6 µg/kg.

Quantitative Data Summary

| Parameter | Value | Patient Population/Conditions | Source |

| Pharmacokinetics | |||

| Total Plasma Clearance | 2.96 +/- 1.05 mL/min/kg | Adults with normal liver function | |

| 2.61 +/- 1.16 mL/min/kg | Adults with liver cirrhosis | ||

| 1.8 +/- 0.4 mL/kg/min | Patients undergoing coronary artery surgery | ||

| Terminal Elimination Half-Life | 111 +/- 46 min | Adults with normal liver function | |

| 143 +/- 25 min | Adults with liver cirrhosis | ||

| 161 min | Patients undergoing coronary artery surgery | ||

| Volume of Distribution (steady state) | 350 +/- 81 mL/kg | Adults with normal liver function | |

| 452 +/- 222 mL/kg | Adults with liver cirrhosis | ||

| Central Compartment Volume | 102 +/- 24 mL/kg | Patients undergoing coronary artery surgery | |

| Urinary Excretion (24h, unchanged) | ~40% | Humans | |

| 38.6% | Laryngectomy patients (100 µg/kg) | ||

| 37% | Choledochotomy patients (50 µg/kg) | ||

| Biliary Excretion (24h, unchanged) | ~2% | Choledochotomy patients (50 µg/kg) | |

| Pharmacodynamics | |||

| ED95 (Balanced Anesthesia) | 35.1 ± 17 µg/kg | Adults | |

| 35.12 (7.8) mcg/kg | Elderly patients (66-79 years) | ||

| ED95 (Enflurane Anesthesia) | 23.6 ± 1.1 µg/kg | Adults | |

| Onset of Maximum Block (45 µg/kg) | 3.5 - 5.7 min | Adults | |

| Onset of Complete Block (70 µg/kg) | 2.5 min | Adults | |

| Time to 25% Recovery (45 µg/kg) | 41 - 54 min | Adults | |

| Time to 25% Recovery (70 µg/kg) | 95 min | Adults | |

| Recovery Index (25-75%) (45 µg/kg) | 29 min | Adults | |

| Clinical Duration (100 µg/kg) | 167 +/- 41 min | Adults with normal liver function | |

| 165 +/- 48 min | Adults with liver cirrhosis |

Experimental Protocols

A variety of experimental designs have been employed to study this compound. A common methodology for assessing its neuromuscular and cardiovascular effects in a clinical setting is as follows:

Objective: To determine the neuromuscular potency, onset and duration of action, and cardiovascular effects of this compound.

Study Population: Adult patients classified as ASA physical status I or II, scheduled for elective surgery.

Anesthesia: Anesthesia is typically induced with an intravenous agent like thiopental, followed by maintenance with a combination of nitrous oxide in oxygen and an opioid analgesic such as fentanyl. Some studies also evaluate the effects under volatile anesthetics like enflurane or halothane.

Neuromuscular Monitoring: The neuromuscular block is quantified by stimulating the ulnar nerve at the wrist and measuring the evoked mechanical or electromyographic response of the adductor pollicis muscle. Common stimulation patterns include single-twitch stimulation and train-of-four (TOF) stimulation.

Cardiovascular Monitoring: Hemodynamic parameters, including heart rate, mean arterial pressure, pulmonary capillary wedge pressure, central venous pressure, and cardiac index, are monitored continuously.

Drug Administration: Pipecuronium is administered intravenously as a bolus injection. For dose-response studies, a cumulative dose-response method may be used.

Figure 2: A typical experimental workflow for the clinical evaluation of this compound.

Clinical Efficacy and Safety

This compound has demonstrated high efficacy in providing profound and long-lasting muscle relaxation for various surgical procedures. Its long duration of action makes it particularly suitable for lengthy surgeries.

A significant advantage of pipecuronium is its cardiovascular stability. Unlike pancuronium, which can cause an increase in heart rate, pipecuronium has minimal effects on heart rate and blood pressure, even at doses up to three times the ED95. This makes it a preferred choice for patients with cardiovascular disease.

Common side effects are generally an extension of its therapeutic effect and can include prolonged muscle paralysis and respiratory depression, necessitating careful monitoring.

Drug Interactions

The neuromuscular blocking effect of pipecuronium can be potentiated by several drugs, including:

-

Volatile anesthetics: (e.g., isoflurane, sevoflurane)

-

Antibiotics: Aminoglycosides (e.g., gentamicin) and tetracyclines

-

Magnesium salts

Conversely, the effects of pipecuronium can be diminished by:

-

Anticonvulsants: (e.g., phenytoin, carbamazepine)

-

Acetylcholinesterase inhibitors: (e.g., neostigmine, pyridostigmine) which are used for reversal

Conclusion

This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-established efficacy and safety profile. Its primary mechanism of action is the competitive antagonism of acetylcholine at the neuromuscular junction. The pharmacokinetic profile is characterized by renal elimination of the unchanged drug. A key clinical advantage of pipecuronium is its minimal cardiovascular side effects, making it a valuable agent in a variety of surgical settings, particularly in patients where hemodynamic stability is crucial. As with all neuromuscular blocking agents, careful patient monitoring and a thorough understanding of potential drug interactions are essential for its safe and effective use.

References

Pipecuronium Bromide: A Bisquaternary Aminosteroid Neuromuscular Blocking Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent of the aminosteroid (B1218566) class. As a bisquaternary compound, its structure is characterized by two positively charged nitrogen atoms, which are crucial for its potent antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of pipecuronium bromide, including its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its characterization and key quantitative data are presented to support further research and development in the field of neuromuscular pharmacology.

Introduction

This compound, chemically known as (2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide, is a synthetic, bisquaternary aminosteroid.[1] It was developed to provide profound and prolonged muscle relaxation for surgical procedures without significant cardiovascular side effects.[2][3] Its mechanism of action involves competitive inhibition of acetylcholine at the postsynaptic nAChRs of the motor endplate, preventing neuromuscular transmission and leading to skeletal muscle paralysis.[2][3]

Chemical Structure and Properties

This compound is a derivative of the androstane (B1237026) steroid nucleus, featuring two quaternary ammonium (B1175870) groups, which confer its non-depolarizing neuromuscular blocking activity. The presence of two piperazino groups with quaternary nitrogens at the 2 and 16 positions of the steroid backbone is a defining feature of its bisquaternary structure.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This non-depolarizing blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by a slow onset of action and a long duration of neuromuscular blockade.

Potency

The potency of neuromuscular blocking agents is typically expressed as the effective dose required to produce a 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation (ED95).

| Parameter | Value (mcg/kg) | Patient Population | Anesthesia | Reference |

| ED50 | 22.42 | Elderly | Balanced | |

| ED90 | 31.81 | Elderly | Balanced | |

| ED95 | 35.12 | Elderly | Balanced | |

| ED95 | 35 | Adults (ASA 3) | Halothane |

Onset and Duration of Action

The onset of action is the time from drug administration to the maximal neuromuscular block. The clinical duration is often measured as the time from administration to 25% recovery of the twitch height.

| Dose (mcg/kg) | Onset to 90% T1 Suppression (min) | Clinical Duration (to 25% T1 Recovery) (min) | Patient Population | Reference |

| 70 | 2.6 ± 0.8 | 68.2 ± 22 | Adults | |

| 85 | 2.0 ± 0.6 | - | Adults | |

| 100 | 2.1 ± 0.6 | 121.5 ± 49 | Adults | |

| 100 | 2.3 | 109 | Laryngectomy Patients | |

| 50 | 2.8 | 39 | Choledochotomy Patients |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a two- or three-compartment model. Its elimination is primarily renal.

Pharmacokinetic Parameters in Different Patient Populations

| Parameter | Adults | Infants (mean 6.8 mo) | Children (mean 4.6 yrs) | Patients with Renal Failure | Patients with Liver Cirrhosis | Reference |

| Plasma Clearance (ml/min/kg) | 2.4 - 2.96 | 1.50 | 2.27 | 1.6 ± 0.6 | 2.61 ± 1.16 | |

| Volume of Distribution at Steady State (Vdss) (ml/kg) | 264 - 350 | Similar to adults | Similar to adults | 426 - 442 | 452 ± 222 | |

| Elimination Half-Life (t½β) (min) | 102 - 137 | - | - | 247 - 263 | 143 ± 25 | |

| Distribution Half-Life (t½α) (min) | 3.9 - 5.75 | 2.54 | 2.04 | - | - |

Metabolism and Excretion

This compound is primarily eliminated unchanged in the urine. A small fraction is metabolized to less active compounds, such as 3-desacetyl pipecuronium. Renal failure significantly prolongs its elimination half-life and duration of action due to decreased clearance. In cats with absent renal function, hepato-biliary elimination was shown to increase to compensate partially for the lack of renal excretion.

Experimental Protocols

Determination of ED95 (Cumulative Dose-Response Method)

This method involves the administration of incremental doses of the neuromuscular blocking agent until a 95% depression of the twitch response is achieved.

-

Patient Preparation: Anesthetize the patient and establish stable baseline neuromuscular function.

-

Neuromuscular Monitoring: Use a nerve stimulator to deliver supramaximal stimuli to a peripheral nerve (e.g., ulnar nerve) and record the evoked muscle response (e.g., adductor pollicis twitch) using mechanomyography or acceleromyography.

-

Dose Administration: Administer an initial small bolus dose of this compound.

-

Response Measurement: After the effect of the initial dose has stabilized, record the percentage of twitch depression.

-

Incremental Dosing: Administer subsequent incremental doses, allowing the effect of each dose to plateau before administering the next.

-

Data Analysis: Plot the cumulative dose against the probit of the percentage of twitch depression. The dose corresponding to a probit value for 95% depression is the ED95.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the affinity of a compound for the nAChR.

-

Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing nAChRs (e.g., HEK cells expressing specific receptor subtypes).

-

Radioligand Incubation: Incubate the membranes with a radiolabeled nAChR ligand (e.g., [³H]cytisine or [¹²⁵I]-epibatidine) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Studies at the Neuromuscular Junction

These studies directly measure the effect of the compound on synaptic transmission.

-

Preparation: Isolate a nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent).

-

Recording Setup: Place the preparation in a recording chamber with physiological saline. Use intracellular microelectrodes to record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) from the muscle fibers.

-

Nerve Stimulation: Stimulate the motor nerve with a suction electrode to evoke EPPs.

-

Drug Application: Apply this compound to the bath at various concentrations.

-

Data Acquisition and Analysis: Record the amplitude and frequency of mEPPs and the amplitude of EPPs before and after drug application to determine the effect on presynaptic and postsynaptic function. A reduction in EPP amplitude without a change in mEPP frequency indicates a postsynaptic site of action.

Conclusion

This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-characterized profile. Its bisquaternary aminosteroid structure confers high affinity for nicotinic acetylcholine receptors, leading to effective and predictable muscle relaxation. The extensive quantitative data on its pharmacodynamics and pharmacokinetics, along with established experimental protocols for its evaluation, provide a solid foundation for its clinical use and for the development of new neuromuscular blocking agents. Understanding its properties in various patient populations is crucial for its safe and effective administration in anesthesia and critical care.

References

- 1. Pharmacokinetics and disposition of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological Characterization of Neuromuscular Synaptic Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]

Methodological & Application

Application Notes and Protocols for Pipecuronium Bromide Dosage Calculation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting muscle cell membrane depolarization and resulting in skeletal muscle relaxation and paralysis. Due to its potent and prolonged effects, precise dosage calculation is critical in animal models for surgical procedures, physiological studies, and toxicological assessments. These application notes provide a summary of available dosage data and detailed protocols for the preparation and administration of pipecuronium bromide in various animal models.

Data Presentation: Quantitative Dosage of this compound

The following table summarizes the available quantitative data for this compound dosage in different animal models. It is important to note that the effective and lethal doses can be influenced by factors such as the anesthetic regimen, the animal's physiological state, and the specific experimental conditions.

| Animal Model | Route of Administration | Effective Dose (ED) | Lethal Dose (LD50) | Application/Toxicity Notes |

| Dog | Intravenous | 0.025 - 0.05 mg/kg | Not Found | Produces effective neuromuscular blockade. A dose of 150 µg/kg i.v. daily was used in subchronic toxicity studies.[2] |

| Rabbit | Intravenous | Not Found | 5 mg/kg[3] | Acute toxicity studies indicate rabbits are more sensitive than mice and rats.[2] |

| Mouse | Intravenous | Not Found | Not Found | Acute toxicity studies indicate mice are less sensitive than rabbits but more sensitive than rats.[2] |

| Rat | Intravenous | Not Found | Not Found | Acute toxicity studies indicate rats are the least sensitive among rabbits and mice. Pipecuronium has been shown to be more potent than pancuronium (B99182) in rat studies. |

Experimental Protocols

Preparation of this compound for Injection

This compound is typically available as a lyophilized powder and must be reconstituted for injection.

Materials:

-

This compound powder

-

Sterile water for injection or 0.9% sterile saline

-

Sterile syringes and needles

-

Vortex mixer (optional)

Protocol:

-

Reconstitution: Aseptically add the required volume of sterile water for injection or sterile saline to the vial of this compound powder to achieve the desired concentration. Consult the manufacturer's instructions for specific reconstitution volumes. For example, to achieve a 2 mg/mL concentration from a 10 mg vial, add 5 mL of sterile diluent.

-

Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.

-

Dilution (if necessary): For accurate dosing in smaller animals, the reconstituted solution may need to be further diluted with sterile saline to a final concentration that allows for precise volume administration.

-

Storage: Use the reconstituted solution immediately. If storage is necessary, consult the manufacturer's stability data. Typically, refrigerated storage at 2-8°C is recommended for a limited time. Do not freeze.

Anesthesia Protocols for Neuromuscular Blockade Studies

The choice of anesthetic is critical as many anesthetic agents can potentiate the effects of neuromuscular blocking agents. Inhalant anesthetics like isoflurane (B1672236) or sevoflurane (B116992) are often preferred due to the ability to precisely control the depth of anesthesia. Injectable anesthetic combinations can also be used.

Rodent Anesthesia (Mouse and Rat):

-

Inhalant Anesthesia:

-

Induce anesthesia in an induction chamber with 3-5% isoflurane or sevoflurane in oxygen.

-

Maintain anesthesia via a nose cone with 1-2.5% isoflurane or sevoflurane.

-

The depth of anesthesia should be assessed by monitoring respiratory rate, heart rate, and response to noxious stimuli (e.g., toe pinch) before administering the neuromuscular blocking agent.

-

-

Injectable Anesthesia:

-

A combination of ketamine (e.g., 80-100 mg/kg, IP) and xylazine (B1663881) (e.g., 5-10 mg/kg, IP) can be used.

-

Allow sufficient time for the anesthetic to take full effect before any procedures.

-

Be aware that injectable anesthetics may have a longer and less controllable duration of action compared to inhalants.

-

Rabbit Anesthesia:

-

Injectable Anesthesia:

-

A combination of ketamine (e.g., 35-50 mg/kg, IM) and xylazine (e.g., 5-10 mg/kg, IM) is commonly used.

-

Inhalant anesthesia with isoflurane or sevoflurane via a facemask or endotracheal tube can also be employed for maintenance.

-

Intravenous Administration of this compound

Intravenous administration is the standard route for this compound to ensure rapid onset of action.

Rodent (Mouse and Rat) IV Injection Protocol (Lateral Tail Vein):

-

Restraint and Warming: Place the anesthetized animal on a warming pad to maintain body temperature and promote vasodilation of the tail veins. A heat lamp can also be used with caution to warm the tail.

-

Vein Visualization: The lateral tail veins are the most common sites for intravenous injection. Wiping the tail with 70% ethanol (B145695) can help visualize the veins.

-

Injection:

-

Use a small gauge needle (e.g., 27-30G) attached to a tuberculin syringe.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

A successful cannulation is often indicated by a "flash" of blood in the needle hub.

-

Inject the calculated dose of this compound slowly.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.

-

-

Post-injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

Rabbit IV Injection Protocol (Marginal Ear Vein):

-

Restraint: The anesthetized rabbit should be securely positioned.

-

Site Preparation: The marginal ear vein is the preferred site for intravenous injection in rabbits. Shave the fur over the vein and clean the area with 70% ethanol. A topical anesthetic cream can be applied prior to injection to reduce any potential discomfort.

-

Vein Dilation: Gently warming the ear with a warm compress or a heat lamp can help dilate the vein. Occluding the vein at the base of the ear will also make it more prominent.

-

Injection:

-

Use an appropriate size needle (e.g., 22-25G) or a butterfly catheter.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Confirm placement by observing a blood flash in the needle hub or by gentle aspiration.

-

Slowly administer the calculated dose of this compound.

-

-

Post-injection: Withdraw the needle and apply firm pressure to the injection site with sterile gauze to prevent hematoma formation.

Monitoring During Neuromuscular Blockade

Once a neuromuscular blocking agent is administered, traditional signs of anesthetic depth (e.g., withdrawal reflex) are lost. Therefore, continuous monitoring of vital signs is essential.

-

Ventilation: Animals must be mechanically ventilated as neuromuscular blockade will paralyze the respiratory muscles. Monitor end-tidal CO2 to ensure adequate ventilation.

-

Cardiovascular Function: Continuously monitor heart rate, blood pressure, and mucous membrane color.

-

Body Temperature: Maintain core body temperature using a warming pad, as anesthetized and paralyzed animals are prone to hypothermia.

-

Depth of Anesthesia: Since motor reflexes are absent, rely on autonomic signs such as changes in heart rate and blood pressure in response to surgical stimuli to assess the adequacy of anesthesia.

Mandatory Visualizations

Caption: Signaling pathway of this compound at the neuromuscular junction.

Caption: Experimental workflow for this compound administration in animal models.

References

Application Notes and Protocols for Intravenous Administration of Pipecuronium Bromide in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate, preventing acetylcholine from binding and thereby inhibiting muscle contraction. These application notes provide detailed protocols for the intravenous administration of pipecuronium bromide in rats for research purposes, including dose-response evaluation, monitoring of neuromuscular blockade, and reversal of the block.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intravenous administration of this compound. It is important to note that specific values for rats are not extensively reported in the literature; therefore, some data is extrapolated from studies on other species and should be used as a starting point for experimental design.

Table 1: Intravenous Dose-Response Data for this compound

| Parameter | Species | Dose (µg/kg) | Notes |

| ED95 | Human | 35.1 - 59.4 | The 95% effective dose can vary depending on the anesthetic regimen used.[1][2][3] |

| Recommended Initial Dose | Rat (estimated) | 30 - 60 | This is an estimated starting range for inducing significant neuromuscular blockade. Dose-finding studies are recommended. |

| Maintenance Dose | Rat (estimated) | 10 - 20 | To be administered upon signs of recovery from neuromuscular blockade. |

Table 2: Pharmacodynamic Parameters of Intravenous this compound

| Parameter | Species | Dose (µg/kg) | Value | Notes |

| Onset of Maximum Block | Human | 45 | 3.5 - 5.7 minutes | Time to maximum suppression of twitch response.[4] |

| Onset of Complete Block | Human | 70 | ~2.5 minutes | Higher doses lead to a faster onset of action.[4] |

| Time to 25% Recovery (T1) | Human | 45 | 41 - 54 minutes | A measure of the duration of action. |

| Time to 25% Recovery (T1) | Human | 70 | ~95 minutes | Duration is dose-dependent. |

| Recovery Index (25-75% T1) | Human | 45 | ~29 minutes | Time taken for recovery from 25% to 75% of baseline twitch height. |

Experimental Protocols

Materials and Equipment

-

This compound for injection

-

Sterile saline (0.9% NaCl) for reconstitution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Heating pad to maintain rat body temperature

-

Surgical instruments for catheterization

-

Intravenous catheter (e.g., 24-26 gauge)

-

Syringes and needles

-

Animal restrainer

-

Neuromuscular transmission monitor (e.g., peripheral nerve stimulator with force transducer or electromyography recorder)

-

Data acquisition system

-

Reversal agent: Neostigmine methylsulfate

-

Anticholinergic agent: Atropine sulfate (B86663) or glycopyrrolate

Experimental Workflow

The following diagram illustrates the general workflow for the intravenous administration of this compound and subsequent monitoring in rats.

References

Application Notes and Protocols for Neurowromuscular Blockade with Pipecuronium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for inducing and reversing neuromuscular blockade using pipecuronium (B1199686) bromide. The information is intended to guide researchers in pharmacology and drug development in the effective use of this long-acting, non-depolarizing neuromuscular blocking agent in experimental settings.

Mechanism of Action

Pipecuronium bromide is a competitive, non-depolarizing neuromuscular blocking agent.[1][2] It functions as an antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, pipecuronium prevents acetylcholine from binding and thus inhibits the depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.[1] Some evidence also suggests a presynaptic effect, where it may inhibit the release of acetylcholine.[3]

Quantitative Pharmacodynamic Data

The following tables summarize key pharmacodynamic parameters of pipecuronium from various studies. These values can be influenced by the animal model, anesthetic agents used, and the method of monitoring.

Table 1: Effective Doses (ED) of Pipecuronium

| Species/Anesthesia | ED₅₀ (µg/kg) | ED₉₀ (µg/kg) | ED₉₅ (µg/kg) |

| Humans (N₂O/isoflurane) | - | - | 44.6 |

| Humans (N₂O/halothane) | - | - | 46.9 |

| Humans (N₂O/droperidol/fentanyl) | - | - | 48.7 |

| Elderly Humans (balanced anesthesia) | 22.42 | 31.81 | 35.12 |

Table 2: Onset and Duration of Action of Pipecuronium

| Species/Anesthesia | Dose (µg/kg) | Onset of Action (min) | Duration to 25% Recovery (min) | Recovery Index (25-75%) (min) |

| Humans (thiopentone/N₂O/fentanyl) | 45 | 3.5 - 5.7 | 41 - 54 | 29 |

| Humans (thiopentone/N₂O/fentanyl) | 70 | 2.5 | 95 | - |

| Humans (N₂O/sevoflurane) | 40 | 5.0 | 55.4 | - |

| Humans | 70 | 2.6 | 52.3 | - |

| Humans | 85 | 2.0 | 71.9 | - |

| Humans | 100 | 2.1 | 71.8 | - |

| Dogs | 25 - 50 | Variable | Variable | - |

Experimental Protocols

In Vivo Neuromuscular Blockade Monitoring in a Rat Model

This protocol describes the induction and monitoring of neuromuscular blockade in an anesthetized rat.

Materials:

-

This compound solution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Peripheral nerve stimulator

-

Recording equipment (e.g., force-displacement transducer, electromyography system)

-

Needle electrodes

-

Saline

-

Reversal agent (e.g., neostigmine)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to an approved institutional protocol.

-

Place the animal on a heating pad to maintain body temperature.

-

Shave the area over the sciatic or ulnar nerve for electrode placement.

-

-

Electrode Placement and Stimulation:

-

Insert two stimulating needle electrodes subcutaneously along the path of the chosen nerve (e.g., sciatic nerve).

-

Place recording electrodes in the corresponding muscle group (e.g., gastrocnemius muscle).

-

Connect the electrodes to the peripheral nerve stimulator and recording system.

-

-

Baseline Measurement:

-

Set the nerve stimulator to deliver a train-of-four (TOF) stimulus (four supramaximal stimuli at 2 Hz).

-

Repeat the TOF stimulation every 15-20 seconds to establish a stable baseline twitch response.

-

-

Pipecuronium Administration:

-

Administer a bolus dose of pipecuronium intravenously. The dose will depend on the desired level of blockade (refer to Table 1 for guidance).

-

-

Monitoring Neuromuscular Blockade:

-

Continuously monitor the twitch response to TOF stimulation.

-

The degree of blockade is quantified by the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch). A decrease in the TOF ratio indicates neuromuscular blockade.

-

-

Reversal of Blockade:

-

Once the desired duration of blockade has been achieved, administer a reversal agent.

-

For neostigmine, a common dose is 0.06 mg/kg, often preceded by an anticholinergic agent like atropine to counteract muscarinic side effects.

-

Monitor the recovery of the TOF ratio to baseline levels.

-

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method allows for the study of neuromuscular blocking agents in an isolated tissue preparation.

Materials:

-

Rat or mouse

-

Krebs solution (133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl₂, 11.9 mM NaHCO₃, 0.7 mM NaH₂PO₄, 11 mM Glucose)

-

Organ bath with a capacity of 20-75 ml

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Force-displacement transducer

-

Stimulating electrodes

-

This compound solution

Procedure:

-

Tissue Dissection:

-

Euthanize the animal according to an approved protocol.

-

Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

-

-

Preparation Mounting:

-

Mount the hemidiaphragm in the organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach the tendon of the diaphragm to a force-displacement transducer to record muscle contractions.

-

Position the phrenic nerve in contact with stimulating electrodes.

-

-

Baseline Contractions:

-

Stimulate the phrenic nerve with single supramaximal pulses to elicit twitch contractions of the diaphragm.

-

Allow the preparation to equilibrate and establish a stable baseline of twitch height.

-

-

Pipecuronium Application:

-

Add pipecuronium to the organ bath in a cumulative or single-dose manner to achieve the desired concentration.

-

-

Data Acquisition:

-

Record the decrease in twitch height in response to pipecuronium.

-

For dose-response studies, add increasing concentrations of pipecuronium and record the corresponding inhibition of twitch height.

-

Visualizations

Signaling Pathway of Pipecuronium

Caption: Competitive antagonism of pipecuronium at the nicotinic acetylcholine receptor.

Experimental Workflow for In Vivo Neuromuscular Blockade Assessment

Caption: Workflow for in vivo assessment of pipecuronium-induced neuromuscular blockade.

References

Application Notes and Protocols for the Use of Pipecuronium Bromide in In Vivo Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of pipecuronium (B1199686) bromide as a neuromuscular blocking agent in in vivo electrophysiology studies. The information is intended to facilitate stable and reliable neuronal recordings by minimizing movement artifacts from muscle contractions.

Introduction

Pipecuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2][3] By preventing acetylcholine from binding to these receptors, this compound inhibits muscle depolarization and contraction, leading to skeletal muscle paralysis. Its minimal cardiovascular side effects and long duration of action make it a potentially suitable candidate for lengthy in vivo electrophysiology experiments where physiological stability is paramount. As a quaternary ammonium (B1175870) compound, this compound does not readily cross the blood-brain barrier, which is a significant advantage for central nervous system electrophysiology as it is unlikely to directly interfere with neuronal activity in the brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound, primarily derived from human studies and comparative animal data, to guide experimental design.

Table 1: Pharmacodynamic Properties of this compound in Humans

| Parameter | Value | Anesthetic Conditions | Reference |

| ED95 | 44.96 µg/kg | Balanced Anesthesia | |

| 23.6 µg/kg | Enflurane Anesthesia | ||

| Onset of Action (90% twitch suppression) | 2.0 - 2.6 min | Thiopental, Fentanyl, N2O/O2 | |

| Time to 25% Recovery | 41 - 54 min (at 45 µg/kg) | Thiopentone, N2O, Fentanyl +/- Halothane | |

| 95 min (at 70 µg/kg) | Thiopentone, N2O, Fentanyl +/- Halothane | ||

| Recovery Index (25% - 75% recovery) | 29 min | Thiopentone, N2O, Fentanyl +/- Halothane |

Table 2: Cardiovascular Effects of this compound in Anesthetized Animals

| Animal Model | Dose | Effect on Heart Rate | Effect on Blood Pressure | Reference |

| Anesthetized Cat | 100 µg/kg I.V. | Insignificant increase (2.5%) | No significant effect |

Experimental Protocols

Protocol 1: Induction and Maintenance of Neuromuscular Blockade in Rodents for In Vivo Electrophysiology

This protocol outlines the procedure for establishing and maintaining neuromuscular blockade in rodents (rats or mice) to ensure a stable preparation for electrophysiological recordings. Note: Due to the lack of specific published protocols for this compound in this context, the following is a recommended starting point based on its known properties and general practices for neuromuscular blockade in rodent electrophysiology. Optimization for specific experimental conditions is recommended.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane, urethane)

-

Mechanical ventilator for small animals

-

Intravenous (I.V.) catheter and infusion pump

-

Physiological monitoring equipment (ECG, blood pressure, temperature)

-

Heating pad

-

Peripheral nerve stimulator (for monitoring neuromuscular blockade)

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rodent using a suitable anesthetic agent. The choice of anesthetic should be compatible with the specific electrophysiological measurements being made.

-

Surgically prepare the animal for the electrophysiology recording, including craniotomy and placement of recording electrodes.

-

Insert an I.V. catheter into a suitable vein (e.g., femoral or tail vein) for drug administration.

-

Intubate the animal and connect it to a mechanical ventilator. Adjust the ventilator settings (tidal volume, respiratory rate) based on the animal's weight and physiological status.

-

-

Induction of Neuromuscular Blockade:

-

Prepare a stock solution of this compound in sterile saline. A typical concentration might be 0.1 mg/mL.

-

Administer an initial bolus I.V. injection of this compound. Based on comparative data with pancuronium, a starting dose of 0.05 - 0.1 mg/kg is recommended for rats.

-

Monitor the onset of neuromuscular blockade using a peripheral nerve stimulator (e.g., by observing the loss of twitch response in a limb). Full paralysis is typically achieved within 3-5 minutes.

-

-

Maintenance of Neuromuscular Blockade:

-

Due to the long-acting nature of this compound, a continuous I.V. infusion is recommended for prolonged experiments to maintain a stable level of paralysis.

-

Begin a continuous infusion of this compound at a rate of 0.1 - 0.2 mg/kg/hr .

-

The infusion rate should be adjusted based on continuous monitoring of neuromuscular function. The goal is to maintain complete suppression of the twitch response.

-

-

Physiological Monitoring:

-

Throughout the experiment, continuously monitor vital signs, including heart rate, blood pressure, and body temperature. Maintain body temperature using a heating pad.

-

Ensure the depth of anesthesia is adequate, as neuromuscular blockade will mask motor responses to painful stimuli.

-

-

Termination of the Experiment:

-

At the end of the experiment, the animal should be euthanized under deep anesthesia without recovery from neuromuscular blockade.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound at the neuromuscular junction.

Caption: Experimental workflow for in vivo electrophysiology using this compound.

References

Application Notes and Protocols for Pipecuronium Bromide in Isolated Phrenic Nerve-Diaphragm Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pipecuronium (B1199686) bromide in isolated phrenic nerve-diaphragm preparations, a valuable ex vivo model for studying neuromuscular transmission. This document includes detailed experimental protocols, quantitative data on the effects of pipecuronium bromide, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking the ion channels from opening and inhibiting the depolarization of the muscle cell membrane.[1] Consequently, the signal for muscle contraction is interrupted, leading to muscle relaxation.[1] The isolated phrenic nerve-diaphragm preparation is a classic and robust model for investigating the pharmacological effects of neuromuscular blocking agents like this compound. This ex vivo system allows for the precise control of drug concentrations and the direct measurement of muscle contractile force in response to nerve stimulation, providing valuable insights into the potency, onset, duration of action, and reversal of neuromuscular blockade.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in isolated phrenic nerve-diaphragm preparations and in clinical settings.

Table 1: Potency of this compound in Isolated Rat Phrenic Nerve-Diaphragm Preparation

| Parameter | Value (µM) | 95% Confidence Interval |

| EC50 | 1.38 | 1.33–1.42 |

| EC90 | 1.68 | 1.58–1.79 |

EC50 (Half maximal effective concentration) and EC90 (Effective concentration for 90% response) values were determined from concentration-response curves of this compound on the single twitch force amplitude.

Table 2: Onset and Duration of Action of this compound (Clinical Data)

| Dose | Time to 90% Twitch Suppression (min) | Time to 25% Recovery (min) |

| 45 µg/kg | 3.5 - 5.7 | 41 - 54 |

| 70 µg/kg | 2.5 | 95 |

| 70 µg/kg | 2.6 ± 0.8 | - |

| 85 µg/kg | 2.0 ± 0.6 | - |

| 100 µg/kg | 2.1 ± 0.6 | - |

Data from clinical studies in anesthetized patients. Onset and duration are influenced by the specific anesthetic technique used.[2]

Table 3: Reversal of Pipecuronium-Induced Neuromuscular Blockade

| Reversal Agent | Dose | Time to TOF Ratio ≥ 0.9 (min) | Notes |

| Neostigmine (B1678181) | 0.06 mg/kg | 499.3 ± 62 sec (to TOF ratio 0.75) | Clinical data; administered at 20% spontaneous recovery of the first twitch. |

| Sugammadex | 1.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the train-of-four (TOF). |

| Sugammadex | 2.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |

| Sugammadex | 3.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |

| Sugammadex | 4.0 mg/kg | < 5.0 | Clinical data; administered at the reappearance of two twitches in the TOF. |

| Sugammadex | 2.0 mg/kg | 1.73 ± 1.03 | Clinical data; for reversal of deep block (post-tetanic count of 1). |

| Sugammadex | 4.0 mg/kg | 1.42 ± 0.63 | Clinical data; for reversal of deep block (post-tetanic count of 1). |

TOF (Train-of-Four) ratio is a measure of the degree of neuromuscular blockade.

Experimental Protocols

Isolated Phrenic Nerve-Diaphragm Preparation (Rat)

This protocol is adapted from established methodologies for this preparation.

Materials:

-

Rat (e.g., Sprague-Dawley, 200-250 g)

-

Euthanasia solution (e.g., sodium pentobarbital)

-

Dissection tools (scissors, forceps)

-

Organ bath with a capacity of at least 50 mL

-

Krebs-Ringer solution (composition below)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Force-displacement transducer

-

Stimulator for nerve stimulation

-

Platinum electrodes

-

Data acquisition system

Krebs-Ringer Solution Composition (in mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Perform a thoracotomy to expose the diaphragm and phrenic nerves.

-

Carefully dissect one hemidiaphragm with the phrenic nerve attached. It is crucial to avoid stretching or damaging the nerve.

-

Mount the preparation in the organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach the central tendon of the diaphragm to a fixed point and the costal margin to a force-displacement transducer.

-

Place the phrenic nerve on a pair of platinum electrodes for stimulation.

-

Apply a resting tension of approximately 1-2 grams to the muscle.

-

Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh Krebs-Ringer solution.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.1-0.2 ms (B15284909) duration at a frequency of 0.1 Hz.

-

Record the isometric twitch contractions.

Investigating the Effect of this compound

-

Once a stable baseline of twitch contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner.

-

For cumulative concentration-response curves, add increasing concentrations of this compound at regular intervals (e.g., every 15-20 minutes or once a plateau is reached).

-

Record the percentage decrease in twitch height at each concentration.

-

To determine the onset and duration of action, add a single concentration of this compound and monitor the time to maximum block and the time for the twitch height to recover to a certain percentage of the baseline (e.g., 25%, 75%, 90%).

Studying the Reversal of Neuromuscular Blockade

-

Induce a stable neuromuscular block with a specific concentration of this compound (e.g., EC50 or EC90).

-

Once the desired level of block is achieved, add the reversal agent (e.g., neostigmine or sugammadex) to the organ bath.

-

Record the time course of the recovery of the twitch contractions.

-

The efficacy of the reversal agent can be quantified by measuring the time to 50% or 90% recovery of the baseline twitch height.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow

Caption: Experimental workflow for studying this compound.

Reversal Agent Mechanisms

Caption: Mechanisms of action for neostigmine and sugammadex.

References

Application Notes and Protocols for Pipecuronium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[2][3][4] By competing with acetylcholine (ACh), it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction and inducing skeletal muscle relaxation.[2] These properties make it a valuable tool in research settings for studying neuromuscular transmission and for applications requiring controlled muscle paralysis.

Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the solubilization and storage of pipecuronium bromide for laboratory use.

Data Presentation: Solubility Profile

This compound is a white to off-white solid powder. Its solubility in common laboratory solvents is summarized below. It is recommended to use sonication to facilitate dissolution, particularly at higher concentrations.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 120 | 157.34 | Sonication is recommended for complete dissolution. |

| Water (H₂O) | 80 | 104.89 | Sonication is recommended. Another source reports solubility of 20 mg/mL. |

| Methanol | Slightly Soluble | - | Quantitative data is not readily available. |

Molecular Weight of this compound: 762.7 g/mol

Experimental Protocols

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., in DMSO)

This protocol is ideal for creating a concentrated stock that can be stored for long periods and diluted into aqueous buffers for final experiments.

Materials:

-

This compound powder (CAS: 52212-02-9)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Calculation: Determine the required mass of this compound to achieve the desired stock concentration.

-

Example for a 100 mM stock solution:

-

Mass (mg) = Desired Volume (mL) × 100 mM × 762.7 ( g/mol ) / 1000

-

For 1 mL of 100 mM stock: Mass = 1 mL × 0.1 M × 762.7 g/mol = 76.27 mg.

-

-

Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the powder.

-

Cap the vial securely and vortex thoroughly for 1-2 minutes.

-

To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).

-

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes how to prepare a ready-to-use aqueous solution for in vitro or in vivo experiments, either directly or by diluting a DMSO stock.

Materials:

-

This compound powder or a prepared DMSO stock solution.

-

Sterile, deionized water or a suitable physiological buffer (e.g., PBS, Saline).

-

Sterile conical tubes or vials.

-

Vortex mixer and/or sonicator.

Methodology (Option A: Direct Dissolution in Aqueous Buffer):

-

Calculation: Calculate the mass of this compound needed for your desired final concentration and volume, ensuring it does not exceed its aqueous solubility limit (≤ 80 mg/mL).

-

Weighing: Weigh the calculated amount of powder.

-

Dissolution:

-

Add the desired volume of water or buffer to the powder.

-

Vortex vigorously.

-

If needed, sonicate the solution for 10-15 minutes to aid dissolution.

-

-

Sterilization (Optional): If required for your experiment (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter.

-

Usage: Use the freshly prepared aqueous solution immediately for best results. While aminosteroid (B1218566) compounds can be stable in aqueous solutions, long-term storage is not recommended unless stability data for your specific conditions is available.

Methodology (Option B: Dilution from DMSO Stock):

-

Calculation: Determine the volume of DMSO stock solution required to achieve the desired final concentration in your aqueous buffer.

-

Note: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.

-

Example: To make 10 mL of a 100 µM working solution from a 100 mM stock:

-

V₁ (Stock Volume) = (100 µM × 10 mL) / 100,000 µM = 0.01 mL or 10 µL.

-

-

Dilution:

-

Add 9.99 mL of the desired aqueous buffer to a sterile tube.

-

Add 10 µL of the 100 mM DMSO stock solution to the buffer.

-

Vortex gently to mix thoroughly.

-

-

Usage: Use the freshly prepared working solution promptly.

Mandatory Visualizations

Mechanism of Action

The following diagram illustrates the competitive antagonism of this compound at the neuromuscular junction.

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow

The diagram below outlines the standard workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for the Preparation of Stable Pipecuronium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecuronium (B1199686) bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[2] By blocking these receptors, pipecuronium bromide prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation.[1][2] This property makes it a valuable tool in experimental research for studies involving the modulation of neuromuscular transmission, muscle physiology, and in preclinical assessments of related drugs.

These application notes provide detailed protocols for the preparation of stable this compound solutions for various research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Factors Influencing the Stability of this compound Solutions

The stability of this compound in solution is critical for its effective use in experimental settings. Several factors can influence its chemical integrity and potency over time. While specific degradation kinetics for this compound are not extensively published in publicly available literature, general principles of pharmaceutical chemistry and data from related aminosteroid (B1218566) compounds suggest that the following factors are important to consider:

-

pH: The pH of the solution can significantly impact the stability of ester-containing compounds like this compound through hydrolysis. While some related compounds, like pancuronium (B99182) bromide, are reported to be soluble over a wide pH range, it is generally advisable to maintain the pH of aqueous solutions within a physiologically compatible and stable range, typically between 4 and 8.

-

Solvent: The choice of solvent is critical for both solubility and stability. This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro studies, initial stock solutions are often prepared in DMSO to achieve high concentrations, which are then further diluted in aqueous buffers.

-

Temperature: As with most chemical compounds, temperature plays a significant role in the stability of this compound solutions. To minimize degradation, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C. Working solutions should be prepared fresh and kept cool when not in immediate use.

-

Light: Exposure to light, particularly UV light, can potentially lead to photodegradation of chemical compounds. Therefore, it is good practice to store this compound solutions in light-protected containers (e.g., amber vials) or in the dark.

-

Oxidation: Oxidative degradation can be a concern for complex organic molecules. While specific data for this compound is limited, it is advisable to use high-purity solvents and minimize exposure to air for prolonged periods.

Data Presentation: Solubility and Storage Recommendations

The following table summarizes the key quantitative data regarding the solubility and recommended storage conditions for this compound.

| Parameter | Value | Reference |

| Solubility in Water | 100 mg/mL (131.11 mM) (ultrasonication may be needed) | |

| Solubility in DMSO | 150 mg/mL (196.67 mM) (ultrasonication may be needed) | |

| Storage of Solid Form | 4°C, sealed from moisture | |

| Storage of Stock Solutions | -20°C for up to 1 month; -80°C for up to 6 months |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.

-

Dissolution:

-

Transfer the weighed powder to a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the molar equivalent of this compound).

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous physiological buffer for immediate use in in vitro experiments, such as cell-based assays or electrophysiology.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Artificial Cerebrospinal Fluid (ACSF))

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing the Stock Solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired physiological buffer to achieve the final working concentration.

-

Important: To avoid precipitation, ensure that the final concentration of DMSO in the aqueous working solution is low (typically ≤ 0.1%).

-

-

Mixing: Gently vortex or pipette the solution up and down to ensure homogeneity.

-

Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous dilutions for extended periods unless stability has been verified for your specific buffer and storage conditions.

Protocol 3: Preparation of this compound Solution for In Vivo Administration

This protocol provides a method for preparing a this compound solution suitable for intravenous administration in animal models. This formulation is designed to improve the solubility and stability of the compound in an aqueous vehicle for injection.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile vials and syringes

-

0.22 µm sterile syringe filter

Procedure:

-

Vehicle Preparation: In a sterile vial, prepare the vehicle by combining the following in the specified order, ensuring each component is fully dissolved before adding the next:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline or PBS

-

-

Dissolving this compound:

-

Weigh the required amount of this compound.

-

Add the this compound to the prepared vehicle.

-

Vortex or sonicate the mixture until the compound is completely dissolved.

-

-

Sterile Filtration:

-

Draw the final solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a sterile vial.

-

-

Administration: The prepared solution is now ready for intravenous administration. It is recommended to use the solution shortly after preparation.

Note: The final concentration of the drug should be calculated based on the desired dosage (mg/kg) and the injection volume suitable for the animal model.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. It is essential to consult relevant safety data sheets (SDS) and institutional guidelines before handling this compound and other chemicals. The stability of prepared solutions may vary depending on the specific experimental conditions, and it is recommended to validate stability for long-term or critical studies.

References

Troubleshooting & Optimization

Technical Support Center: Pipecuronium Bromide Solution Stability and Storage